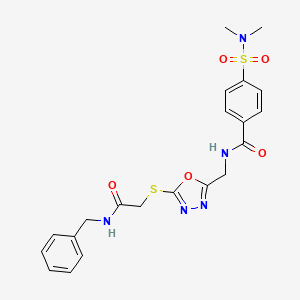
1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole" is a nitrogen-heterocycle that is part of a broader class of triazole compounds. These compounds are known for their diverse applications, including their use in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern on the triazole ring, with a chloro- and methyl group on the phenyl ring and a nitro group on the triazole, suggests potential for unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of hydrazonoyl chlorides as intermediates. For instance, 1-methyl-3-phenyl-1H-1,2,4-triazoles can be obtained by reacting N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles or acetylenes in the presence of aluminum chloride . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be significantly influenced by the nature of the substituents. For example, tricarbonylrhenium complexes with pyridyltriazole ligands bearing different phenyl arms show that the substituents can affect the geometry of both the ligands and their complexes . The presence of a nitro group, as in the case of "this compound", could similarly influence the molecular geometry and electronic properties of the compound.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions, often influenced by their substituents. For instance, chromenes with a nitro group can react with sodium azide to form triazole derivatives . This suggests that the nitro group in "this compound" could also play a role in its reactivity, potentially allowing for further functionalization or participation in cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Substituents can affect properties such as solubility, melting point, and photophysical behavior. For example, the presence of a nitrophenyl arm in a tricarbonylrhenium complex was found to quench luminescence due to non-radiative deactivation . The chloro- and methyl groups on the phenyl ring, along with the nitro group on the triazole ring of "this compound", would be expected to similarly influence its properties, potentially affecting its solubility, stability, and reactivity.
In terms of biological activity, some 1,2,4-triazoles with nitrophenyl and chlorobenzamido substituents have shown significant antibacterial activity . This suggests that "this compound" could also possess interesting biological properties, warranting further investigation into its potential applications in medicinal chemistry.
科学的研究の応用
Synthesis and Chemical Properties
1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole, a derivative of 1,2,3-triazole, is explored in various synthesis methods and chemical behavior studies. In one study, 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole was synthesized from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole using sodium trifluoromethanesulfinate CF3SO2Na. This process demonstrated the chemical versatility of triazole derivatives, including various substitutions and transformations (Meshcheryakov & Shainyan, 2004).
Antimicrobial Applications
1,2,3-triazoles, including the studied compound, have been synthesized for antimicrobial applications. For example, certain derivatives were screened for their antibacterial and antifungal activities, showing significant efficacy against various microbial strains. This highlights the potential of 1,2,3-triazole derivatives in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).
Structural Analysis and Applications
The structural and spectroscopic properties of 1,2,3-triazole derivatives have been extensively studied, providing insights into their potential applications in various fields. For instance, the analysis of crystal structure and spectroscopic properties of ferrocene-1H-1,2,3-triazole hybrids revealed their low toxicity and neuroprotective effects, indicating potential medical applications (Haque et al., 2017).
Photochemical and Thermal Stability Studies
The thermal stability of 1,2,4-triazole derivatives, which can include compounds similar to the one , was evaluated using pulsed photoacoustic pyrolysis techniques. This study is crucial for understanding the thermal behavior of such compounds, which is relevant in their application in propellants and explosives (Rao et al., 2016).
Potential for Novel Drug Development
The synthesis and evaluation of novel 1,2,4-triazole derivatives, related to the compound , have been explored for their antimicrobial properties. This indicates the potential of such compounds in the development of new drugs and treatments (Upmanyu et al., 2011).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-nitrotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-6-2-3-7(4-8(6)10)13-5-9(11-12-13)14(15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLYFPNOYCWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

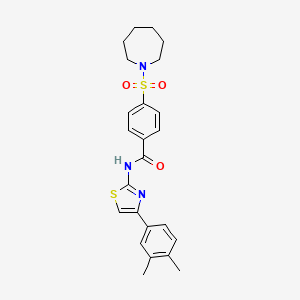
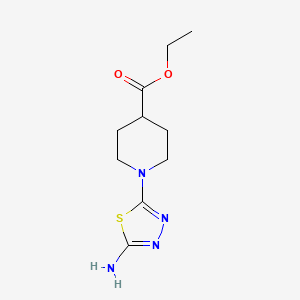
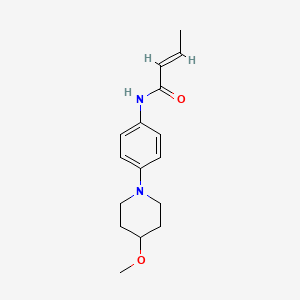
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)
![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)
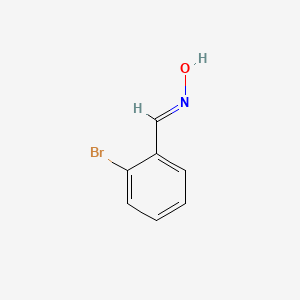
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
